N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and an oxan-4-yl carbamoyl moiety
Preparation Methods
The synthesis of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of the piperidine ring and the tert-butyl group. The oxan-4-yl carbamoyl moiety is then introduced through a series of reactions that typically involve the use of protecting groups and selective deprotection steps. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-tert-butyl-4-({[(oxan-4-yl)carbamoyl]amino}methyl)piperidine-1-carboxamide can be compared with other similar compounds, such as:
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-tert-butyl-4-[(oxan-4-ylcarbamoylamino)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4O3/c1-17(2,3)20-16(23)21-8-4-13(5-9-21)12-18-15(22)19-14-6-10-24-11-7-14/h13-14H,4-12H2,1-3H3,(H,20,23)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPJLOUSCDCSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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